(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine
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Overview
Description
CP-339818, also known as N-[1-(phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, is a compound developed by Wyeth. It is a selective blocker of voltage-gated potassium channels, specifically Kv1.3 and Kv1.4. These channels play a crucial role in setting the membrane potential of neurons and maintaining the membrane potential for T memory cells .
Preparation Methods
The synthesis of CP-339818 involves the reaction of 1-(phenylmethyl)-4(1H)-quinolinylidene with 1-pentanamine in the presence of hydrochloric acid. The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 2-8°C . Industrial production methods for CP-339818 are not widely documented, but the compound is available in a powder form with a purity of ≥98% (HPLC) .
Chemical Reactions Analysis
CP-339818 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The phenylmethyl group can undergo substitution reactions, introducing different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CP-339818 has several scientific research applications:
Chemistry: It is used as a tool to study the function of voltage-gated potassium channels, particularly Kv1.3 and Kv1.4.
Medicine: CP-339818 has potential therapeutic benefits in treating immune-related disorders by modulating T cell activity.
Mechanism of Action
CP-339818 exerts its effects by blocking the Kv1.3 and Kv1.4 potassium channels. Kv1.3 is expressed in the brain and effector memory T cells, while Kv1.4 is expressed in brain cells. By blocking these channels, CP-339818 helps maintain the membrane potential of neurons and T memory cells. This action contributes to the suppression of T cell activation and various immune processes .
Comparison with Similar Compounds
CP-339818 is unique in its selective blocking of Kv1.3 and Kv1.4 channels. Similar compounds include:
CP-91149: Another potassium channel blocker with different selectivity.
OPC 31260 hydrochloride: A compound with similar blocking properties but different molecular targets.
BPK-29: A potassium channel blocker with distinct chemical structure and selectivity.
CP-339818 stands out due to its functional selectivity for Kv1.3 over Kv1.4, making it a valuable tool for studying immune system functions and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine |
InChI |
InChI=1S/C21H24N2/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21/h4-8,10-14,16H,2-3,9,15,17H2,1H3 |
InChI Key |
MMGAVKCAGQCFHS-UHFFFAOYSA-N |
SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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